2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide - 539812-53-8

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Catalog Number: EVT-2849510
CAS Number: 539812-53-8
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Based on analogous syntheses [, , , , , , , ], the synthesis of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide could be achieved through the following steps:

Chemical Reactions Analysis
  • Alkylation/Acylation: The nitrogen atom in the acetamide moiety can undergo alkylation or acylation reactions, introducing further diversity into the structure. []
  • Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives. []
  • Metal complexation: The nitrogen atoms in the pyridine and oxadiazole rings, as well as the oxygen atom in the acetamide group, can potentially coordinate with metal ions, forming complexes with distinct properties. [, , , , , ]
Mechanism of Action

Although a specific mechanism of action for 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide cannot be definitively stated without experimental data, the presence of a 1,3,4-oxadiazole ring is notable. This moiety is a known pharmacophore found in various bioactive compounds. [, , , , , , , , , ]

Applications
  • Antibacterial agents: Many 1,3,4-oxadiazole derivatives have been reported to possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [, , , , , , , , , , , , , ] This suggests that this compound could serve as a potential lead structure in the development of novel antibacterial agents.
  • Antifungal agents: Several 1,3,4-oxadiazoles have shown promising antifungal activity against various fungal strains. [, , , ] This compound, with its specific structural features, could also be explored for its antifungal properties.
  • Anti-inflammatory agents: This compound may exhibit anti-inflammatory activity due to the presence of the 1,3,4-oxadiazole ring, which has been associated with this property in other molecules. [, ] Further investigation into its potential as an anti-inflammatory agent is warranted.
  • Anticancer agents: Some compounds containing the 1,3,4-oxadiazole moiety have been investigated for their potential as anticancer agents. [, , , ] This suggests that this compound could also be evaluated for anticancer activity.
  • Enzyme inhibitors: The presence of multiple heterocyclic rings and functional groups in this compound suggests its potential to interact with and inhibit various enzymes. [, , , , , , , , , , , ] Investigation of its enzyme inhibitory activity against various targets could be valuable.

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

Compound Description: These compounds are a series of novel heterocyclic ring systems containing 1,3,4-oxadiazole linked to a benzoxazole moiety. [] They were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group at the 5-position and a sulfanyl-acetamide group at the 2-position. [] The acetamide moiety is further substituted with a pyrazin-2-yl group. []

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound comprises a 1,3,4-oxadiazole ring with a pyridin-3-yl group at the 5-position and a sulfanyl-ethan-1-one group at the 2-position. [] The ethan-1-one moiety is further substituted with a 4-bromophenyl group. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate

Compound Description: This compound is a cobalt(II) complex featuring two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinating to the cobalt ion. []

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

Compound Description: This is a binuclear copper(II) metallocycle where two copper ions are bridged by two 2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolate ligands. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)iron(II)

Compound Description: This compound is an iron(II) complex where two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinate to the iron ion. []

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

Compound Description: This compound is a nickel(II) complex forming a polymeric chain structure. [] Two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands bridge neighboring nickel ions. []

2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides

Compound Description: This series comprises N-substituted acetamide derivatives where the acetamide nitrogen is connected to a 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl moiety through the carbonyl group. [] These compounds were evaluated for their antibacterial and hemolytic activities and enzyme inhibitory potential. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series encompasses bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings. [] They feature a 1,3,4-oxadiazole ring with varying aralkyl/aryl substituents at the 5-position. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: These are N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide, featuring various substituents on the acetamide nitrogen. [] These compounds were investigated for their antimicrobial and hemolytic activities. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series involves N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide, showcasing various substitutions on the acetamide nitrogen. [] The compounds were synthesized and screened for antimicrobial and hemolytic activity. []

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

Compound Description: This compound is a complex copper(II) structure with a large ligand containing a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a 4H-chromen-4-one moiety at the 2-position and a pyridin-4-yl group at the 5-position. []

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

Compound Description: This series includes acetamide derivatives featuring a 1,2,4-triazole ring linked to a sulfur atom at the 3-position. [] The triazole ring is substituted with a phenyl group at the 4-position and a pyridin-4-yl group at the 5-position. []

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Compound Description: These compounds are chalcone analogs where a phthalazine moiety is replaced with a 1,3,4-oxadiazole ring. [] They were synthesized and evaluated for their in vitro antibacterial potency. []

Compound Description: This series of compounds comprises 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol. [] They were synthesized and evaluated for their cytotoxicity on different human cancer cell lines. []

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a phenyl ring via an ether linkage. [] It was found to exhibit antidepressant activity and potent binding affinity to 5-HT1A receptors. []

Compound Description: This series of compounds comprises acetamide derivatives incorporating both azinane and 1,3,4-oxadiazole heterocyclic cores. [] They were synthesized and screened for their antibacterial potential. []

N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3)

Compound Description: This compound, along with three others, was investigated for its computational and pharmacological potential, including toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. []

Compound Description: This series of compounds was synthesized from 3-methoxyphenol and evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria and fungi. [, ]

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a–e)

Compound Description: This series of compounds was synthesized from 3-methoxyphenol and evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria and fungi. [, ] They were also screened for their antiproliferative activity against two human tumor cell lines: A549 lung and MCF7 breast cancer cell lines. [, ]

Compound Description: A series of ten 1,3,4-oxadiazole analogues were prepared from the cyclization of hydrazones of substituted 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides, which were derived from nalidixic acid. []

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound is a triazolothiadiazin derivative and does not contain a 1,3,4-oxadiazole ring. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives, incorporating oxadiazole and pyridine rings, were synthesized using microwave irradiation and evaluated for their antimicrobial and antituberculosis activities. []

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist, binding to both OX1 and OX2 receptors. [, ] It has been shown to promote sleep in animals and humans. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective OX1 antagonist. [, ] It exhibits a competitive mode of antagonism at the OX1 receptor. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist. [, ] It exhibits a non-competitive mode of antagonism at the OX2 receptor. []

Compound Description: This series of acetamides was synthesized from 2-chlorobenzoic acid and evaluated for their antibacterial and enzyme inhibition activities. []

N'-substituted-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazides (11a-i)

Compound Description: These compounds are acetohydrazide derivatives synthesized from 2-chlorobenzoic acid. [] They were tested for their antibacterial and enzyme inhibition activities. []

N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1)

Compound Description: This compound is a tetra-aza macrocycle containing multiple 1,3,4-oxadiazole rings. [] It was synthesized and evaluated for its antibacterial, antioxidant, and DNA-binding properties. []

N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐thiadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐thiadiazol‐2‐yl)amino]acetamide} (macrocycle 2)

Compound Description: This compound is a tetra-aza macrocycle structurally similar to macrocycle 1 but containing 1,3,4-thiadiazole rings instead of 1,3,4-oxadiazole rings. [] It was synthesized and evaluated for its antibacterial, antioxidant, and DNA-binding properties. []

4-methyl-{5-[5-methyl-2-(pyridin-3-ylcarbonyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl pyridine-3-carboxylate (L1)

Compound Description: This compound is a symmetric double-armed oxadiazole-bridged ligand. []

4-methyl-{5-[5-methyl-2-(pyridin-4-ylcarbonyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl pyridine-4-carboxylate (L2)

Compound Description: This compound is a symmetric double-armed oxadiazole-bridged ligand, similar to L1, but with the pyridine rings connected through their 4-position. []

N-(4-Oxo-2-substituted phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl] acetamides derivatives

Compound Description: This series of quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory, antibacterial and antioxidant activities. [, ]

N-(4-chloro-phenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}-acetamide (AL1)

Compound Description: AL1 is a small-molecule inhibitor that targets the polymerization step during the assembly of type 1 pili in uropathogenic Escherichia coli. []

N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives (3a–j)

Compound Description: This series of oxadiazole derivatives were synthesized and screened for their antimicrobial activities and cytotoxic effects. []

N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives

Compound Description: This series of heterocyclic compounds incorporates a pyrazole ring linked to an oxadiazole ring, which is further substituted with a pyridin-4-yl group. []

Properties

CAS Number

539812-53-8

Product Name

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

IUPAC Name

N-(2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C16H14N4O2S

Molecular Weight

326.37

InChI

InChI=1S/C16H14N4O2S/c1-11-4-2-3-5-13(11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)

InChI Key

OSVLWIOLCPCADB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.